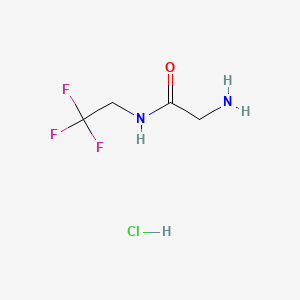

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNFKWRZLGVLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171331-39-7 | |

| Record name | Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171331-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171331397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unpacking a Versatile Fluorinated Intermediate

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide delves into the technical intricacies of a significant, yet often overlooked, fluorinated building block: 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS Number: 1171331-39-7). While its primary claim to fame is its role as a crucial intermediate in the synthesis of the potent isoxazoline insecticide, fluralaner, its utility and the chemical principles it embodies extend far beyond this single application. This document aims to provide a comprehensive technical overview for researchers and drug development professionals, exploring its synthesis, characterization, and the broader context of its application, thereby illuminating its potential in diverse research and development endeavors.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid at room temperature.[1] Its chemical structure, characterized by a primary amine, an amide linkage, and a trifluoroethyl moiety, makes it a versatile reagent in organic synthesis.

| Property | Value | Source |

| CAS Number | 1171331-39-7 | [2][3] |

| Molecular Formula | C4H8ClF3N2O | [2][3] |

| Molecular Weight | 192.57 g/mol | [3] |

| IUPAC Name | 2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | [3] |

| InChI Key | DBNFKWRZLGVLSH-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the molecule, impacting the reactivity of the adjacent amide and the basicity of the primary amine. The hydrochloride salt form enhances its stability and handling properties.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that highlights key principles of organic synthesis, particularly in the realm of amine protection and amide bond formation. Several synthetic routes have been reported, primarily in patent literature, each with its own set of advantages and challenges.

Synthesis via N-Protected Glycine

A common and effective strategy involves the use of N-protected glycine derivatives. This approach prevents self-condensation and other side reactions of the free amine during amide coupling.

Diagram of the N-Protected Glycine Synthesis Route

Caption: General workflow for the synthesis of this compound via an N-protected glycine intermediate.

Detailed Protocol (tert-Butoxycarbonyl Protection): [1]

-

Amide Formation: To a stirred solution of tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate in dioxane, add a solution of 4M HCl in dioxane dropwise at 0°C.

-

Deprotection: The reaction mixture is stirred at room temperature for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The resulting off-white solid can be used in subsequent steps without further purification or can be recrystallized from an appropriate solvent system to achieve higher purity.

Causality in Experimental Choices:

-

Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is compatible with the formation of the hydrochloride salt.[1] Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, can also be used, with deprotection typically achieved through hydrogenolysis.

-

Coupling Reagents: N,N'-Carbonyldiimidazole (CDI) is an effective coupling reagent for forming the amide bond between the N-protected glycine and 2,2,2-trifluoroethylamine. It offers mild reaction conditions and avoids the formation of problematic byproducts.

-

Solvent Selection: Dioxane is a suitable solvent for the deprotection step as it is inert to the acidic conditions and can be easily removed by evaporation.[1]

Synthesis from Chloroacetyl Chloride

An alternative synthetic route starts from chloroacetyl chloride and 2,2,2-trifluoroethylamine, followed by amination.[4][5]

Diagram of the Chloroacetyl Chloride Synthesis Route

Caption: General workflow for the synthesis of this compound starting from chloroacetyl chloride.

Detailed Protocol: [4]

-

Amidation: Chloroacetyl chloride is reacted with 2,2,2-trifluoroethylamine in the presence of a base, such as sodium hydroxide, in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature (0-5°C).

-

Amination: The resulting 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is then treated with aqueous ammonia to displace the chloride and form the primary amine.

-

Work-up and Salt Formation: The crude product is isolated by evaporation and then treated with an acid, such as hydrochloric acid, to form the hydrochloride salt.

-

Purification: The final product is purified by recrystallization or trituration with a suitable solvent, such as ethyl acetate.

Trustworthiness and Self-Validating Systems:

The purity of the final product is crucial for its intended use, especially in the synthesis of active pharmaceutical ingredients or agrochemicals.[5] The formation of dimer impurities, such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, can occur, particularly in the chloroacetyl chloride route if the reaction conditions are not carefully controlled.[5] Therefore, robust analytical methods are essential for quality control.

Analytical Characterization

A comprehensive analytical characterization is imperative to ensure the identity, purity, and quality of this compound.

| Analytical Technique | Purpose | Expected Results/Observations |

| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the methylene protons adjacent to the amine and amide groups, and the methylene protons of the trifluoroethyl group. The integration of these signals should be consistent with the molecular structure.[1] |

| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbon, the two methylene carbons, and the trifluoromethyl carbon. |

| ¹⁹F NMR | Confirmation of the trifluoromethyl group | A characteristic signal for the CF₃ group. This technique is highly sensitive for fluorinated compounds. |

| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show the molecular ion peak corresponding to the free base (C₄H₇F₃N₂O). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak for the desired compound, with minimal impurities. The retention time can be used for identification against a reference standard. |

| Gas Chromatography (GC) | Purity assessment | Can be used to determine the purity of the product and to detect volatile impurities.[4] |

| Elemental Analysis | Confirmation of elemental composition | The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine should be within acceptable limits of the theoretical values. |

Experimental Protocol: Purity Determination by ¹H NMR [1]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a suitable field strength (e.g., 300 MHz or higher).

-

Data Analysis: Integrate the peaks corresponding to the protons of the compound and any identified impurities. The purity can be calculated based on the relative integrals. For the title compound in DMSO-d₆, characteristic signals are observed around δ 9.17-7.13 (m, 1H), 8.21 (br s, 3H), 4.07-3.95 (m, 2H), and 3.67-3.64 (m, 2H).[1]

Applications in Research and Development

The primary and most well-documented application of this compound is as a key building block in the synthesis of isoxazoline insecticides, most notably fluralaner.[5]

Role in Isoxazoline Insecticide Synthesis

Isoxazoline insecticides are a relatively new class of compounds that exhibit potent activity against a broad spectrum of ectoparasites in animals.[6] They act as antagonists of GABA-gated chloride channels in insects, leading to paralysis and death.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 [sigmaaldrich.com]

- 3. This compound (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Flurothyl (bis(2,2,2-trifluoroethyl)ether)

A Note on Chemical Identity: Clarifying the Subject of Inquiry

This guide addresses the mechanism of action of the neuroactive compound Flurothyl , also known as Indoklon or bis(2,2,2-trifluoroethyl)ether. It is important to first clarify a potential point of confusion with the requested topic, "2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride."

A thorough review of scientific literature reveals that This compound (CAS: 1171331-39-7) is primarily documented as a chemical intermediate.[1][2][3][4][5][6] Specifically, it serves as a key reactant in the synthesis of Fluralaner, a veterinary insecticide and acaricide.[3][7] Fluralaner itself acts on GABA-gated chloride channels in arthropods.[3][7] However, there is currently no available scientific literature describing a distinct biological mechanism of action for this compound itself.[1]

Conversely, Flurothyl (bis(2,2,2-trifluoroethyl)ether) is a well-characterized, volatile central nervous system convulsant.[8][9][10][11][12] Historically, it was used in psychiatric therapy as a chemical alternative to electroconvulsive therapy (ECT) for treating severe depression.[13][14] Today, it serves as a valuable research tool in neuroscience for inducing seizures in experimental models of epilepsy.[15][16][17][18]

Given the request for an in-depth guide on a "mechanism of action" for a neuroactive compound, it is highly probable that the intended subject of inquiry was Flurothyl. The shared "trifluoroethyl" chemical moiety is a likely source of this confusion. This whitepaper will therefore proceed with a detailed examination of the core mechanism of action of Flurothyl.

Executive Summary: The Convulsant Action of Flurothyl

Flurothyl is a potent, inhalable chemoconvulsant that reliably induces generalized seizures.[8][15] Its primary mechanism of action is centered on the disruption of inhibitory neurotransmission within the central nervous system (CNS). The core of its activity lies in its function as a non-competitive antagonist of the GABA-A receptor .[16] By interfering with the principal inhibitory system in the brain, Flurothyl lowers the seizure threshold and leads to neuronal hyperexcitability. While its interaction with the GABA-A receptor is the most established mechanism, other potential contributions, such as modulation of voltage-gated ion channels, have been hypothesized.[8] This guide will dissect these mechanisms, present the supporting experimental evidence, and provide protocols for studying its effects.

Primary Mechanism: Antagonism of the GABA-A Receptor Complex

The overwhelming balance of evidence points to the gamma-aminobutyric acid type A (GABA-A) receptor as the primary molecular target for Flurothyl. GABA-A receptors are ligand-gated ion channels that, upon binding GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and synaptic inhibition.

Non-Competitive Antagonism

Flurothyl is understood to act as a non-competitive antagonist at the GABA-A receptor.[16] This implies that it does not bind to the same site as GABA itself (the orthosteric site) but rather to a different, allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound. This mode of action effectively silences the inhibitory signal, making neurons more susceptible to depolarization and firing.

The convulsant effects of Flurothyl can be modulated by other drugs that act on the GABA-A receptor complex. For instance:

-

Diazepam , a benzodiazepine and positive allosteric modulator of the GABA-A receptor, has been shown to exert an anticonvulsant effect against Flurothyl-induced seizures.[19]

-

This protective effect of diazepam can be reversed by Flumazenil , a benzodiazepine receptor antagonist, further solidifying the role of this specific site on the GABA-A receptor in mediating Flurothyl's action.[19]

This interaction suggests that the mechanism of Flurothyl-induced seizures is intimately related to the highly sensitive benzodiazepine site of the GABA-A receptor complex.[19]

Caption: Flurothyl's antagonistic action on the GABA-A receptor.

Secondary and Downstream Mechanisms

While GABA-A antagonism is the primary driver, other systems are implicated in the full physiological response to Flurothyl.

Hypothesized Role of Voltage-Gated Sodium Channels

Some early hypotheses suggested that Flurothyl may induce seizure activity by directly affecting voltage-gated sodium channels.[8] These channels are critical for the generation and propagation of action potentials.[20][21][22][23][24] A drug that promotes the opening or delays the inactivation of sodium channels would lead to increased neuronal excitability. However, this mechanism is less substantiated in recent literature compared to the robust evidence for GABA-A receptor antagonism. It remains a potential contributing factor but is not considered the principal mechanism of action.

Effects on Monoaminergic Systems

Repeated exposure to Flurothyl-induced convulsions has been shown to enhance behavioral responses mediated by serotonin (5-hydroxytryptamine) and dopamine.[25] Studies have demonstrated that rats subjected to daily Flurothyl convulsions exhibit increased locomotor responses to dopamine agonists like apomorphine and serotonin-releasing agents.[25] This suggests that repeated seizure activity can lead to an upregulation or sensitization of postsynaptic dopamine and serotonin receptors. This finding is significant as it parallels the effects seen with repeated electroconvulsive shocks, suggesting a common mechanism for the therapeutic effects of convulsive therapies in depression, potentially by increasing postsynaptic responses to monoamine neurotransmitters.[25]

Experimental Protocols and Data

Flurothyl is widely used as a reliable and controllable method for inducing seizures in laboratory animals, particularly rodents. Its volatile nature allows for precise control over the duration of exposure and seizure activity.[8][15]

Standard Protocol for Flurothyl-Induced Seizure Induction in Mice

This protocol describes a common method for assessing seizure thresholds.

Objective: To determine the latency to generalized clonic seizures following Flurothyl exposure.

Materials:

-

Flurothyl (e.g., 10% solution in ethanol)

-

Sealed Plexiglas chamber

-

Syringe pump

-

Gauze pad

-

Experimental animals (e.g., C57Bl/6 mice)

Methodology:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.

-

Chamber Setup: Place a single mouse into the sealed Plexiglas chamber. A gauze pad is suspended at the top of the chamber.

-

Flurothyl Infusion: Using a syringe pump, infuse the 10% Flurothyl solution at a constant rate (e.g., 6 ml/h) onto the gauze pad.[15] The volatile Flurothyl rapidly vaporizes, filling the chamber.

-

Observation: Continuously observe the animal for seizure behaviors. Record the latency from the start of the infusion to the onset of specific seizure milestones.

-

Seizure Threshold: The primary endpoint is often the Generalized Seizure Threshold (GST) , defined as the time to the loss of postural control, which corresponds to a generalized clonic seizure.[15]

-

Termination: Once the desired seizure endpoint is reached, immediately open the chamber to fresh air. Due to its rapid elimination through the lungs, the seizure activity ceases shortly after exposure is terminated.[15][16]

Caption: Experimental workflow for Flurothyl-induced seizure testing.

Representative Data

The primary quantitative data from such experiments is the latency to seizure onset. This can be used to compare seizure susceptibility between different groups of animals (e.g., control vs. drug-treated).

| Experimental Condition | Seizure Endpoint | Typical Latency (seconds) | Effect on Seizure Threshold |

| Control (Vehicle) | Generalized Tonic-Clonic | Varies by strain/age | Baseline |

| Diazepam Pre-treatment | Generalized Tonic-Clonic | Increased | ↑ (Anticonvulsant) |

| Flumazenil Pre-treatment | Generalized Tonic-Clonic | No significant change | ↔ |

| Diazepam + Flumazenil | Generalized Tonic-Clonic | Near Baseline | ↓ (Reverses Diazepam effect) |

Note: Specific latency values are highly dependent on the animal strain, age, Flurothyl concentration, and infusion rate.

Conclusion

The mechanism of action of Flurothyl is primarily and most robustly defined by its role as a non-competitive antagonist of the GABA-A receptor . This action disrupts central nervous system inhibition, leading to hyperexcitability and the induction of seizures. This well-characterized mechanism makes Flurothyl a predictable and controllable tool for research into epilepsy and seizure phenomena. While secondary effects on sodium channels and downstream adaptations in monoaminergic systems have been noted, the core of its acute convulsant effect lies in its potent interference with GABAergic neurotransmission. Understanding this primary mechanism is crucial for researchers utilizing Flurothyl as an experimental model and for interpreting the results derived from its use.

References

- 1. Buy this compound | 1171331-39-7 [smolecule.com]

- 2. This compound | 1171331-39-7 [chemicalbook.com]

- 3. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 4. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 6. This compound CAS No.:1171331-39-7 Factory China [qinmuchem.com]

- 7. nbinno.com [nbinno.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Pro- and anticonvulsant effects of anesthetics (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hexafluorodiethyl ether (indoklon); an inhalant convulsant; its use in psychiatric treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hexafluorodiethyl ether (indoklon): its use as a convulsant in psychiatric treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. INDOKLON. A CLINICAL REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The chemical induction of seizures in psychiatric therapy: were flurothyl (indoklon) and pentylenetetrazol (metrazol) abandoned prematurely? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eight Flurothyl-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Repeated Flurothyl Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective impairment of GABAergic synaptic transmission in the flurothyl model of neonatal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synergistic protection against acute flurothyl-induced seizures by adjuvant treatment of the ketogenic diet with the type 2 diabetes drug pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of drugs acting on the GABA-benzodiazepine receptor complex on flurothyl-induced seizures in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Voltage-Gated Ion Channel Compensatory Effect in DEE: Implications for Future Therapies [mdpi.com]

- 21. Voltage-gated ion channel - Wikipedia [en.wikipedia.org]

- 22. Frontiers | Potential roles of voltage-gated ion channel disruption in Tuberous Sclerosis Complex [frontiersin.org]

- 23. Voltage gated ion channels: targets for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Surface dynamics of voltage-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Repeated exposure of rats to the convulsant agent flurothyl enhances 5-hydroxytryptamine- and dopamine-mediated behavioural responses - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride" role in fluralaner synthesis

An In-depth Technical Guide on the Role of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride in Fluralaner Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner, a potent isoxazoline ectoparasiticide, has revolutionized animal health with its extended duration of action against fleas and ticks. The synthesis of this complex molecule relies on a series of precise chemical transformations, with the introduction of the 2-amino-N-(2,2,2-trifluoroethyl)acetamide side chain being a critical step. This technical guide provides an in-depth examination of the role of the key intermediate, this compound, in the synthesis of fluralaner. We will explore the strategic importance of this building block, the detailed reaction mechanism of its incorporation, and a validated experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: The Strategic Importance of the Trifluoroethyl Amide Moiety in Fluralaner

The molecular architecture of fluralaner is a testament to modern agrochemical design, featuring a complex arylisoxazoline core responsible for its insecticidal activity. A key pharmacophore is the N-(2,2,2-trifluoroethyl)acetamide group, which is crucial for the compound's high efficacy and favorable pharmacokinetic profile. The trifluoromethyl group enhances metabolic stability and lipophilicity, contributing to the long-lasting effect of the drug.

The introduction of this critical moiety is achieved through the use of this compound. This salt form of the amine provides enhanced stability and handling properties compared to the free base, making it an ideal precursor for large-scale manufacturing processes. Its strategic use in the synthesis highlights a key principle of modern chemical synthesis: the use of pre-functionalized building blocks to streamline the construction of complex molecules.

The Synthetic Pathway: Locating the Key Condensation Step

The synthesis of fluralaner involves a multi-step sequence, with the final key steps involving the formation of the isoxazoline ring and the attachment of the side chains to the central phenyl ring. The this compound comes into play in a crucial condensation reaction with a carboxylic acid intermediate.

The overall synthetic strategy can be visualized as follows:

An In-depth Technical Guide to the Pharmacological Properties of Trifluoroethyl Acetamide Derivatives

Introduction: The Strategic Incorporation of the Trifluoroethyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Among the various fluorinated motifs, the trifluoroethyl group, when appended to an acetamide core, gives rise to a class of compounds with a unique and compelling pharmacological profile. The trifluoroethyl moiety is not merely a passive substituent; its strong electron-withdrawing nature and lipophilic character profoundly influence the physicochemical properties of the parent molecule. This, in turn, can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2]

This technical guide provides a comprehensive exploration of the pharmacological properties of trifluoroethyl acetamide derivatives. Moving beyond a superficial overview, we will delve into the mechanistic underpinnings of their biological activities, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chemical class.

Antiparasitic Activity: Targeting Invertebrate Nervous Systems

A prominent and commercially successful application of trifluoroethyl acetamide derivatives lies in the field of veterinary medicine, specifically as potent antiparasitic agents. The cornerstone of this activity is the isoxazoline insecticide Fluralaner, for which 2-Amino-N-(2,2,2-trifluoroethyl)acetamide serves as a crucial synthetic intermediate.[3][4]

Mechanism of Action: Non-competitive Antagonism of GABA-gated Chloride Channels

Fluralaner and related isoxazoline insecticides exert their effect by acting as non-competitive antagonists of GABA (gamma-aminobutyric acid)-gated chloride channels in insects and acarines.[3][4] GABA is the primary inhibitory neurotransmitter in the invertebrate central nervous system. Its binding to post-synaptic receptors opens chloride ion channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

By binding to a distinct allosteric site on these channels, trifluoroethyl acetamide-derived isoxazolines block the influx of chloride ions. This disruption of inhibitory neurotransmission leads to hyperexcitability, paralysis, and ultimately, the death of the parasite.[4] The high selectivity of these compounds for invertebrate versus mammalian GABA receptors contributes to their favorable safety profile in veterinary applications.[3]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

GABA [label="GABA"]; GABA_Receptor [label="GABA-gated\nCl- Channel"]; Chloride_Influx [label="Cl- Influx"]; Hyperpolarization [label="Neuronal\nHyperpolarization"]; Inhibition [label="Inhibition of\nNeurotransmission"]; Fluralaner [label="Trifluoroethyl Acetamide\nDerivative (Fluralaner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [shape=point, style=invis];

GABA -> GABA_Receptor [label="Binds to"]; GABA_Receptor -> Chloride_Influx [label="Opens"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Inhibition; Fluralaner -> GABA_Receptor [label="Allosterically Binds\nand Blocks", color="#EA4335"]; } caption: "Mechanism of action of trifluoroethyl acetamide-derived insecticides."

Structure-Activity Relationship (SAR) Insights

The trifluoroethyl moiety in the precursor to Fluralaner is critical for its potent insecticidal activity. It significantly enhances the lipophilicity of the final molecule, a key factor for its penetration through the insect cuticle and into the central nervous system.[2] Furthermore, the metabolic stability conferred by the C-F bonds contributes to the long-lasting efficacy of the drug.[2]

Antimicrobial Properties: A Potential New Frontier

Emerging research suggests that the trifluoroethyl acetamide scaffold may hold promise in the development of novel antimicrobial agents. While direct studies on a broad range of trifluoroethyl acetamide derivatives are still developing, related fluorinated compounds have demonstrated significant activity against various pathogens.

For instance, studies on (trifluoromethyl)pyridines have revealed potent and selective anti-chlamydial activity.[1] These findings suggest that the incorporation of a trifluoromethyl group, and by extension, a trifluoroethyl group, can be a viable strategy for developing new anti-infective agents. The trifluoromethyl group in these pyridine derivatives was shown to be crucial for their bactericidal effect against Chlamydia trachomatis.[1]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial potential of novel trifluoroethyl acetamide derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Objective: To determine the lowest concentration of a trifluoroethyl acetamide derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Trifluoroethyl acetamide derivatives of interest

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of each trifluoroethyl acetamide derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and a positive control antibiotic.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Data Presentation:

| Compound | Test Organism | MIC (µg/mL) |

| Derivative X | S. aureus | 16 |

| Derivative Y | E. coli | 32 |

| Ciprofloxacin | S. aureus | 1 |

| Ciprofloxacin | E. coli | 0.5 |

Neuromodulatory and Neuroprotective Potential

The influence of trifluoroethyl acetamide derivatives extends to the mammalian central nervous system, with evidence suggesting potential applications in neuroprotection and the treatment of neurological disorders.

Butyrylcholinesterase Inhibition: A Target for Alzheimer's Disease

While not specific to trifluoroethyl acetamides, broader studies on acetamide derivatives have identified them as potential inhibitors of butyrylcholinesterase (BChE).[5][6] BChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, the levels of acetylcholine are depleted, and inhibiting its breakdown is a key therapeutic strategy.

A study on a series of substituted acetamide derivatives revealed that some compounds exhibited significant BChE inhibition, with IC50 values in the low micromolar range.[5] The acetamide core served as a crucial scaffold for interacting with the active site of the enzyme. The incorporation of a trifluoroethyl group could potentially enhance the binding affinity and selectivity of these inhibitors.

Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of trifluoroethyl acetamide derivatives against BChE.

Materials:

-

Trifluoroethyl acetamide derivatives

-

Human or equine butyrylcholinesterase (BChE)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of BChE, butyrylthiocholine iodide, and DTNB in phosphate buffer.

-

Compound Dilutions: Prepare serial dilutions of the trifluoroethyl acetamide derivatives in the buffer.

-

Assay Reaction: In a 96-well plate, add the BChE enzyme solution, followed by the test compounds at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate Reaction: Add the substrate (butyrylthiocholine iodide) and DTNB to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

BChE [label="Butyrylcholinesterase (BChE)"]; Acetylcholine [label="Acetylcholine"]; Breakdown [label="Breakdown"]; Derivative [label="Trifluoroethyl Acetamide\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [shape=point, style=invis];

BChE -> Breakdown; Acetylcholine -> Breakdown [label="Substrate"]; Derivative -> BChE [label="Inhibits", color="#EA4335"]; } caption: "Inhibition of acetylcholine breakdown by trifluoroethyl acetamide derivatives."

Future Directions and Conclusion

The pharmacological landscape of trifluoroethyl acetamide derivatives is both diverse and promising. From their established role as potent antiparasitics to their emerging potential as antimicrobial and neuroprotective agents, this chemical class offers a fertile ground for future drug discovery and development. The strategic incorporation of the trifluoroethyl moiety imparts unique physicochemical properties that can be harnessed to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Further research is warranted to expand the library of trifluoroethyl acetamide derivatives and to conduct comprehensive pharmacological profiling across a wider range of biological targets. Detailed structure-activity relationship studies will be instrumental in optimizing lead compounds for specific therapeutic indications. The experimental protocols outlined in this guide provide a robust framework for such investigations. As our understanding of the intricate interplay between chemical structure and biological function deepens, trifluoroethyl acetamide derivatives are poised to make significant contributions to the advancement of medicine.

References

- 1. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Properties, Applications in Preparation of Fluralaner and Its Green Preparation_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of fluralaner using "2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride"

Introduction: The Significance of Fluralaner and the Role of a Key Amine Intermediate

Fluralaner is a potent, broad-spectrum insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] It is a key active ingredient in veterinary medicines for the control of fleas and ticks in companion animals.[1][2] The unique mode of action of fluralaner involves the antagonism of GABA (gamma-aminobutyric acid)-gated chloride channels in insects and acarines, leading to paralysis and death of the parasites.[1][2] This targeted mechanism provides a high degree of safety for mammals.[1][2]

The synthesis of fluralaner is a multi-step process that culminates in the formation of an amide bond between two key intermediates: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I) and 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II). The hydrochloride salt of the latter, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride , is a stable and commonly used form of this crucial building block.[1][2] The trifluoroethyl moiety of this intermediate is critical, contributing to the lipophilicity and metabolic stability of the final fluralaner molecule, which are essential for its long-lasting efficacy.

This document provides detailed application notes and protocols for the synthesis of fluralaner, with a particular focus on the utilization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy Overview

The overall synthesis of fluralaner from its key intermediates is depicted in the workflow diagram below. The process involves the formation of an amide linkage between the carboxylic acid group of Intermediate I and the primary amine of Intermediate II.

Caption: Overall workflow for the synthesis of fluralaner.

Part I: Synthesis of the Key Intermediate: this compound

This section details two common methods for the preparation of the essential amine intermediate.

Method A: From Chloroacetyl Chloride and 2,2,2-Trifluoroethylamine

This two-step method involves the initial formation of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, followed by amination to yield the desired product.

Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

-

Rationale: This step forms the chloroacetamide precursor. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride. Dichloromethane is a suitable solvent as it is inert and dissolves the reactants. The reaction is carried out at a low temperature to control the exothermicity.

Protocol:

-

In a reaction vessel equipped with a stirrer and a thermometer, add 100.00 g of 2,2,2-trifluoroethylamine hydrochloride and 100.00 g of water. Stir and cool the mixture to -5°C.

-

Add 200.00 g of a pre-cooled 30% aqueous sodium hydroxide solution and 300.0 g of dichloromethane.

-

Slowly add a solution of 86.62 g of chloroacetyl chloride in 100 g of dichloromethane dropwise, maintaining the internal temperature between 0-5°C.

-

Continue the reaction at 0-5°C for 1.5 hours. Monitor the reaction by gas chromatography (GC) until the trifluoroethylamine is consumed (<0.1%).

-

Allow the reaction mixture to warm to room temperature (above 20°C) and then separate the organic and aqueous layers.

-

Evaporate the organic phase under reduced pressure at 40°C to obtain 2-chloro-N-(2,2,2-trifluoroethyl)acetamide as a white solid.

Step 2: Synthesis of this compound

-

Rationale: This step involves the nucleophilic substitution of the chloride with ammonia. A large excess of aqueous ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The final product is isolated as the hydrochloride salt to improve its stability and handling.

Protocol:

-

In a reaction flask, add 120.00 g of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide and 960.00 g of aqueous ammonia.

-

Heat the reaction mixture to 40°C and maintain for 2 hours. Monitor the reaction by GC until the starting material is consumed (<0.1%).

-

Evaporate the reaction mixture to dryness under reduced pressure at 60-70°C to obtain a white solid.

-

To the solid, add 240.00 g of ethyl acetate and stir at room temperature for 2 hours.

-

Filter the solid, wash the filter cake with 50 g of ethyl acetate, and dry in a vacuum oven at 50°C for 8 hours to yield this compound as a white solid.

Method B: From N-Phthaloylglycine

This method utilizes a protected amino acid to avoid side reactions.

Protocol:

-

Amidation: React N-phthaloylglycine with 2,2,2-trifluoroethylamine or its salt in the presence of a coupling agent to form the amide.[1]

-

Deprotection: Remove the phthaloyl protecting group using hydrazine hydrate to yield the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[1]

-

Salt Formation: Treat the crude product with an acid, such as hydrochloric acid, to form the stable hydrochloride salt.[1]

Part II: Synthesis of Fluralaner

This section describes two protocols for the final amide coupling step to produce fluralaner.

Protocol A: Direct Amide Coupling Using a Coupling Agent

-

Rationale: This is a standard method for amide bond formation. A coupling agent, such as a carbodiimide, is used to activate the carboxylic acid of Intermediate I, making it more susceptible to nucleophilic attack by the amine of Intermediate II. A base is often added to neutralize the hydrochloride salt of the amine and to facilitate the reaction.

Reaction Mechanism:

Caption: Simplified mechanism of amide bond formation.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I) | 418.19 |

| This compound (Intermediate II HCl) | 192.57 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | 191.70 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 |

| Diisopropylethylamine (DIPEA) | 129.24 |

| Dichloromethane (DCM) | 84.93 |

Procedure:

-

Dissolve Intermediate I in dichloromethane in a reaction vessel.

-

Cool the solution to 0-10°C.

-

Add EDC·HCl and this compound to the reaction mixture.

-

Add a catalytic amount of DMAP.

-

Slowly add diisopropylethylamine dropwise over 30-60 minutes, maintaining the temperature at 0-10°C.

-

Allow the reaction mixture to warm to 20-35°C and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a sodium bicarbonate solution and then with a sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude fluralaner.

Protocol B: One-Pot Esterification-Amidation

-

Rationale: This method avoids the use of a coupling agent by first converting the carboxylic acid to an ester, which then undergoes aminolysis with the amine intermediate. This can be a more atom-economical and cost-effective approach.

Procedure:

-

In a reaction vessel equipped with a thermometer, stirrer, and water separator, add 418 g of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-isoxazol-3-yl)-2-methyl-benzoic acid, 0.42 g of p-toluenesulfonic acid, 100 g of methanol, and 1,200 g of toluene.

-

Heat the mixture to 80-90°C for 10 hours, removing the water produced during the reaction.

-

Cool the resulting esterification solution to 50°C.

-

Add 163.5 g of 2-amino-N-(2,2,2-trifluoroethyl)acetamide to the cooled mixture.

-

Heat the reaction mixture to 120-130°C and maintain for 5-7 hours.

-

Monitor the reaction for the formation of fluralaner.

-

Upon completion, cool the reaction mixture and proceed with purification.

Part III: Purification of Fluralaner

Crude fluralaner can be purified by recrystallization or column chromatography to achieve high purity (>99%).

Protocol A: Recrystallization

-

Rationale: Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled, causing the desired compound to crystallize out, leaving impurities behind in the solvent.

Procedure:

-

In a clean and dry round-bottom flask equipped with a mechanical stirrer, add 32.5 g of crude fluralaner to 97.2 ml of methanol at 20-40°C.

-

Stir the mixture for 15-30 minutes.

-

Heat the mixture to 60-65°C.

-

Add 3.2 g of activated carbon to the solution and stir for 30-40 minutes at 60-65°C to remove colored impurities.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to 0-10°C and stir the resulting solid slurry for 2-4 hours.

-

Filter the solid, wash with cold methanol, and dry the purified fluralaner under vacuum.

Protocol B: Column Chromatography

-

Rationale: Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For fluralaner, a non-polar stationary phase like silica gel is commonly used with a mobile phase of intermediate polarity.

Procedure:

-

Prepare a chromatography column with silica gel as the stationary phase.

-

Dissolve the crude fluralaner in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved sample onto the column.

-

Elute the column with a mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).

-

Collect fractions and monitor them by TLC to identify those containing the pure fluralaner.

-

Combine the pure fractions and evaporate the solvent to obtain purified fluralaner.

Quantitative Data Summary

| Parameter | Value |

| Intermediate II HCl Synthesis (from chloroacetyl chloride) | |

| Yield of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | 99.00% |

| Purity of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (by GC) | 99.33% |

| Yield of this compound | 89.68% |

| Purity of this compound (by GC) | >99% |

| Fluralaner Synthesis (One-Pot Method) | |

| Molar ratio of Intermediate II to Intermediate I | (1-3):1 (preferably 2:1) |

| Fluralaner Purification (Recrystallization) | |

| Yield | 80% |

| Purity (by HPLC) | >99% |

References

Application Notes & Protocols: Mastering Amide Coupling with 2-amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

Introduction: Navigating the Challenges of a Unique Amine

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] This guide focuses on a particularly valuable yet challenging building block: 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7). This compound is a key intermediate in the synthesis of advanced agrochemicals, such as the insecticide fluralaner, and other bioactive molecules.[2][3]

Its utility is paired with distinct synthetic challenges that require carefully considered protocols:

-

Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt, meaning the primary amino group is protonated (-NH3+).[4] In this state, it is not nucleophilic and cannot participate in the coupling reaction. A suitable base is therefore non-negotiable to liberate the free amine in situ.

-

Electron-Deficient Nature: The potent electron-withdrawing effect of the adjacent trifluoroethyl group significantly reduces the nucleophilicity of the amine's nitrogen atom. This "electron-deficient" character makes the amine less reactive, often resulting in sluggish or incomplete reactions with standard coupling protocols.[1][5][6]

This document provides a detailed exploration of robust, field-proven protocols designed to overcome these hurdles, ensuring high-yield, successful amide bond formation. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step methodologies for three major classes of coupling reagents.

Core Principles: Activating the Carboxylic Acid Partner

The fundamental principle of amide coupling is the conversion of a carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that can be readily attacked by the amine nucleophile.

A typical workflow involves several key components:

-

The Carboxylic Acid: The substrate to be coupled.

-

The Amine: In this case, this compound.

-

The Coupling Reagent: The catalyst that activates the carboxylic acid. We will focus on carbodiimides (EDC), uronium salts (HBTU/HATU), and phosphonium salts (PyBOP).

-

Additives (Optional but Recommended): Reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to suppress side reactions (especially racemization of chiral carboxylic acids) and improve efficiency by forming more stable, yet highly reactive, active ester intermediates.[7][8]

-

The Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for deprotonating the carboxylic acid and, critically, neutralizing the amine hydrochloride salt.[9][10][11]

-

The Solvent: Anhydrous, aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are standard choices.[7][12]

Below is a generalized workflow for a typical amide coupling reaction.

Caption: General experimental workflow for amide coupling.

Recommended Coupling Protocols

The choice of coupling reagent is often dictated by the complexity of the substrates, cost, and desired reaction efficiency. For a challenging amine like 2-amino-N-(2,2,2-trifluoroethyl)acetamide, more potent coupling systems are generally preferred.

| Parameter | Protocol 1: EDC / HOBt | Protocol 2: HBTU | Protocol 3: PyBOP |

| Reagent Class | Carbodiimide | Uronium Salt | Phosphonium Salt |

| Typical Stoichiometry | Acid (1 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (3 eq) | Acid (1 eq), Amine (1.1 eq), HBTU (1.2 eq), DIPEA (3.5 eq) | Acid (1 eq), Amine (1.2 eq), PyBOP (1.2 eq), DIPEA (2-3 eq) |

| Common Solvents | DMF, DCM, MeCN | DMF, MeCN | DMF, DCM |

| Reaction Time | 4 - 24 hours | 1 - 12 hours | 12 - 24 hours |

| Key Advantage | Cost-effective, water-soluble urea byproduct.[7] | High efficiency and speed, good for difficult couplings. | Excellent for hindered amines, non-carcinogenic byproducts.[10] |

Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt

This is a classic and widely used method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to hydrolysis. The addition of HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, while still being highly reactive toward the amine. The water-solubility of the resulting urea byproduct is a significant advantage over reagents like DCC, simplifying purification.[7]

Caption: Simplified mechanism for EDC/HOBt coupling.

Detailed Step-by-Step Protocol:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).

-

Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

-

Stir the mixture to achieve a suspension or solution, then cool the flask to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 eq.) to the mixture. Stir for 10-15 minutes to ensure complete neutralization of the amine salt.

-

Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM (approx. 10 volumes).

-

Wash the organic phase sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Uronium Salt-Mediated Coupling with HBTU

Uronium/aminium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency and rapid reaction rates.[14] HBTU reacts with the carboxylate (formed after deprotonation by a base) to generate an HOBt-activated ester in situ.[9] This method is often successful where EDC-based protocols falter, particularly for electron-deficient amines. For exceptionally difficult couplings, HATU, the aza-HOBt analogue, can be used for even greater reactivity.[14][15]

Caption: Simplified mechanism for HBTU coupling.

Detailed Step-by-Step Protocol:

-

In a round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF (approx. 0.1 M).

-

Add DIPEA (3.5 eq.) to the stirred suspension.[9]

-

Add HBTU (1.2 eq.) in a single portion. An exotherm may be observed.

-

Stir the reaction at room temperature for 1-12 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate (10-20 volumes).

-

Perform an aqueous workup by washing with 10% citric acid, saturated NaHCO₃ solution, water, and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the pure amide product.

Protocol 3: Phosphonium Salt-Mediated Coupling with PyBOP

PyBOP ((Benzotriazol-1-yl)oxy-tripyrrolidinophosphonium hexafluorophosphate) is a highly effective phosphonium-based coupling reagent. It is a safer alternative to the original BOP reagent, as it does not generate the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10][16] PyBOP is particularly adept at facilitating couplings with sterically hindered or electronically challenging amines, making it an excellent choice for this application. The byproducts are water-soluble, which aids in purification.[10][11]

Detailed Step-by-Step Protocol:

-

To a solution of the carboxylic acid (1.0 eq.) and this compound (1.2 eq.) in anhydrous DMF (10 volumes) under an inert atmosphere, add DIPEA (2.0-3.0 eq.).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add PyBOP (1.2 eq.) portion-wise to the stirred solution.[11]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor reaction progress via TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM or ethyl acetate (20 volumes).

-

Wash the organic phase sequentially with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[11]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

-

Incomplete Conversion: If the reaction stalls, gentle heating (e.g., 40-50 °C) can sometimes drive it to completion, especially for PyBOP-mediated couplings.[10] Alternatively, switching to a more powerful reagent (e.g., from HBTU to HATU) is a reliable strategy.

-

Base Selection: DIPEA is generally preferred over triethylamine as it is more sterically hindered and less likely to cause side reactions. The amount of base is critical; at least 2 equivalents are needed to neutralize the amine salt and the acid generated, with an additional equivalent often used to drive the reaction.

-

Solvent Purity: The use of anhydrous solvents is paramount. Water can hydrolyze the activated intermediates, leading to reduced yields.

-

Purification: The aqueous workup is a critical step to remove the bulk of the impurities (excess base, coupling byproducts).[13] Do not skip these washes, as they will greatly simplify the final chromatographic purification.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 3. This compound | 1171331-39-7 [chemicalbook.com]

- 4. This compound (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bachem.com [bachem.com]

Gas Chromatography Method for the Quantitative Analysis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive gas chromatography (GC) method for the determination of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. The inherent challenges in analyzing this compound, namely its non-volatile salt form and the high polarity of the primary amine, are addressed through a systematic protocol involving free base liberation, liquid-liquid extraction (LLE), and chemical derivatization. By converting the analyte into a more volatile and thermally stable derivative, this method achieves excellent chromatographic performance, characterized by sharp, symmetrical peaks and high sensitivity, particularly with an Electron Capture Detector (ECD). This protocol is designed for researchers in pharmaceutical development and quality control, providing a reliable analytical tool for this key synthetic intermediate.

Principle of the Method

Direct gas chromatographic analysis of this compound is not feasible due to its ionic nature and consequently low volatility. Furthermore, the free base form contains a polar primary amine that can interact with active sites in the GC system, leading to poor peak shape and inaccurate quantification[1][2].

This method overcomes these challenges through a three-step process:

-

Free Base Liberation: The hydrochloride salt is neutralized with a suitable base to generate the free amine form of the analyte. This is a critical first step to enable its extraction from an aqueous matrix.[3]

-

Liquid-Liquid Extraction (LLE): The less polar free amine is selectively extracted into a water-immiscible organic solvent, separating it from the salt and other aqueous-soluble impurities.

-

Chemical Derivatization: The extracted primary amine is converted into a non-polar derivative. This guide details acylation using Trifluoroacetic Anhydride (TFAA). This reaction replaces the active hydrogens on the amine with a trifluoroacetyl group, which accomplishes three key objectives:

-

Increases Volatility: The derivative is significantly more volatile than the parent amine.[1]

-

Improves Peak Shape: It minimizes interactions with the GC column, resulting in sharp, symmetrical peaks.[1]

-

Enhances Sensitivity: The addition of a second trifluoro- group makes the derivative exceptionally sensitive to an Electron Capture Detector (ECD).[4]

-

The resulting derivative is then analyzed by GC-ECD or GC-MS for highly sensitive and selective quantification.

Materials and Reagents

-

Analyte: this compound (Purity ≥95%)

-

Internal Standard (IS): 4-Bromo-N,N-dimethylaniline or a suitable analogue with similar extraction and derivatization properties.

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99% purity.

-

Solvents: Ethyl Acetate (GC grade), Hexane (GC grade), Methanol (HPLC grade).

-

Reagents: Sodium Hydroxide (NaOH, analytical grade), Sodium Sulfate (anhydrous), Deionized Water.

-

Consumables: 2 mL GC vials with PTFE-lined septa, volumetric flasks, pipettes, 15 mL centrifuge tubes.

Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with an ECD or Mass Spectrometer is suitable. The following conditions provide a validated starting point.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Column | DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |

| Carrier Gas | Helium or Nitrogen (for ECD), with a constant flow rate of 1.2 mL/min |

| Inlet | Split/Splitless, operated in Splitless mode |

| Inlet Temperature | 250 °C |

| Oven Program | 1. Initial Temp: 80 °C, hold for 1 min2. Ramp: 15 °C/min to 280 °C3. Hold: 5 min at 280 °C |

| ECD Temperature | 300 °C |

| MS Conditions (Optional) | Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: 50-400 amu |

| Injection Volume | 1 µL |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in methanol.

-

Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock standard with methanol. Spike each standard with the internal standard to a final concentration of 5 µg/mL.

Sample Preparation and Derivatization Workflow

This protocol outlines the complete process from the initial sample to the final solution ready for GC injection.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh the sample containing an estimated 0.1-1.0 mg of the analyte into a 15 mL centrifuge tube.

-

Dissolution & Spiking: Add 5 mL of deionized water to dissolve the sample. Add a precise volume of the internal standard stock solution.

-

Free Base Liberation: Add 1M NaOH dropwise while vortexing until the pH of the solution is >11. This converts the hydrochloride salt to its free amine form.

-

Liquid-Liquid Extraction: Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 1 minute. Centrifuge for 5 minutes to separate the layers. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction two more times and combine the organic extracts.

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Pre-concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.

-

Derivatization Reaction: To the concentrated extract, add 100 µL of ethyl acetate followed by 50 µL of Trifluoroacetic Anhydride (TFAA).

-

Reaction Incubation: Tightly cap the vial and heat it in a heating block at 60 °C for 30 minutes.

-

Final Evaporation: After cooling to room temperature, evaporate the remaining solvent and excess TFAA to complete dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of hexane. Vortex to ensure the derivatized analyte is fully dissolved.

-

Analysis: Transfer the final solution to a 2 mL GC vial and inject 1 µL into the GC system.

Results and Discussion

Expected Chromatographic Performance

Without derivatization, the free amine would likely produce a broad, tailing peak, if it elutes at all. After derivatization with TFAA, the resulting N-(trifluoroacetyl)-2-amino-N-(2,2,2-trifluoroethyl)acetamide is expected to elute as a sharp and symmetrical peak. The high concentration of fluorine atoms in the derivative makes it extremely responsive to the ECD, allowing for detection at trace levels.

Method Performance Characteristics

The method should be validated according to standard guidelines. The expected performance is summarized below.

| Parameter | Expected Result |

| Linearity | R² > 0.995 over the range of 0.1 - 25 µg/mL |

| Limit of Detection (LOD) | < 0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL |

| Precision (%RSD) | < 5% for intra-day and < 10% for inter-day analysis |

| Accuracy/Recovery | 90 - 110% for spiked samples |

Method Trustworthiness and Validation

To ensure the reliability of results, the following practices are essential:

-

Internal Standard: The use of an internal standard corrects for variations in extraction efficiency, derivatization yield, and injection volume, significantly improving precision and accuracy.

-

System Suitability Test (SST): Before running a sequence, inject a mid-level calibration standard five times. The %RSD for the peak area ratio (analyte/IS) should be less than 5%, and theoretical plates for the analyte peak should be >50,000 to ensure the system is performing optimally.

-

Derivatization Completeness: To confirm the reaction has gone to completion, inject a derivatized high-concentration standard. There should be no peak corresponding to the underivatized free amine.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing | 1. Incomplete derivatization2. Active sites in the inlet or column | 1. Ensure TFAA is fresh; check reaction time/temp.2. Replace inlet liner; use a base-deactivated column. |

| Low or No Response | 1. Incomplete extraction (pH too low)2. Loss of analyte during evaporation | 1. Ensure pH is >11 before LLE.2. Evaporate gently; do not evaporate to dryness before derivatization. |

| Poor Reproducibility | 1. Inconsistent sample prep2. No internal standard used | 1. Ensure all volumes are added precisely.2. Incorporate a suitable internal standard. |

| Extraneous Peaks | 1. Contaminated solvents or reagents2. Septum bleed | 1. Run a method blank.2. Use high-quality septa; ensure inlet temperature is not excessively high. |

Conclusion

The described gas chromatography method, incorporating a crucial derivatization step, provides a selective, sensitive, and reliable means for quantifying this compound. The conversion of the polar, non-volatile analyte into a stable, volatile derivative suitable for GC-ECD or GC-MS analysis is key to the method's success. This application note serves as a comprehensive guide for its implementation in pharmaceutical analysis and quality control environments.

References

Application Notes and Protocols: Leveraging 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride in the Synthesis of Novel Insecticides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of insecticide resistance necessitates the continuous development of novel active ingredients with unique modes of action. Fluorinated organic compounds have become increasingly vital in agrochemical research, often imparting enhanced efficacy, metabolic stability, and bioavailability to molecules. This guide provides an in-depth exploration of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS: 1171331-39-7), a pivotal fluorinated building block. We will delve into its critical role in the synthesis of the potent isoxazoline insecticide, fluralaner, and present detailed protocols for its application. Furthermore, we will propose a synthetic strategy for its incorporation into the distinct chemical class of diamide insecticides, thereby opening avenues for the creation of novel insecticidal entities. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation crop protection and animal health solutions.

Introduction: The Strategic Importance of Fluorinated Intermediates in Insecticide Discovery

The introduction of fluorine atoms or fluorine-containing moieties into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] In the context of insecticide development, the trifluoromethyl group (CF3), as present in our title compound, is particularly advantageous. Its strong electron-withdrawing nature and high lipophilicity can enhance the binding affinity of the molecule to its biological target, improve its transport across biological membranes, and increase its stability against metabolic degradation by enzymes such as cytochrome P450s.[3]

This compound serves as a prime example of a strategically designed fluorinated intermediate. It provides a trifluoroethylamide moiety that has proven to be a key component in a new generation of highly effective insecticides.[3] Its primary application to date has been in the synthesis of isoxazoline insecticides, a class of compounds that exhibit their insecticidal effect by modulating gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[3] This mechanism of action is distinct from many older classes of insecticides, making them valuable tools for resistance management.[4]

Physicochemical Properties and Safety Data of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value | Source |

| CAS Number | 1171331-39-7 | [5] |

| Molecular Formula | C4H8ClF3N2O | [5] |

| Molecular Weight | 192.57 g/mol | [6] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥97% | [6] |

Safety Information:

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Application in the Synthesis of Isoxazoline Insecticides: The Fluralaner Paradigm

The most prominent application of this compound is as a key intermediate in the synthesis of fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.[4][5] The synthesis involves the formation of an amide bond between the primary amine of our title compound and a carboxylic acid derivative of the core isoxazoline structure.

General Synthetic Workflow for Isoxazoline Insecticides

The synthesis of fluralaner and its analogues generally follows a convergent approach where the isoxazoline core and the N-(2,2,2-trifluoroethyl)acetamide side chain are synthesized separately and then coupled.

Caption: General workflow for the synthesis of isoxazoline insecticides.

Protocol: Synthesis of a Fluralaner Analogue

This protocol describes a general procedure for the coupling of this compound with a pre-synthesized isoxazoline carboxylic acid.

Materials:

-

Isoxazoline carboxylic acid derivative (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the isoxazoline carboxylic acid derivative in anhydrous DMF, add HATU (or EDC and HOBt).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-